molecular formula C8H20N+ B1195904 Tetraethylammonium CAS No. 66-40-0

Tetraethylammonium

Cat. No. B1195904
CAS RN: 66-40-0
M. Wt: 130.25 g/mol
InChI Key: CBXCPBUEXACCNR-UHFFFAOYSA-N
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Description

Tetraethylammonium is an experimental drug with no approved indication or marketed formulation. The only marketed drug containing tetraethylammonium was a combination drug called Fosglutamina B6, but this drug has now been discontinued. As an experimental agent, tetraethylammonium is used in its salt forms such as tetraethylammonium chloride and tetraethylammonium bromide. Its mechanism of action is still being investigated, but it is known that tetraethylammonium blocks autonomic ganglia, calcium- and voltage- activated potassium channels, and nicotinic acetylcholine receptors. Because of its inhibitory actions at the autonomic ganglia, tetraethylammonium was thought to be a potential therapeutic vasodilator but serious toxic effects were found. The most common use of tetraethylammonium presently is as a pharmacological research agent that blocks selective potassium channels. Structurally, tetraethylammonium is positively charged due to its central quaternary ammonium.
Tetraethylammonium is a quaternary ammonium ion.
A potassium-selective ion channel blocker. (From J Gen Phys 1994; 104(1):173-90)

Scientific Research Applications

Cell Apoptosis and Potential Anti-Cancer Properties

Tetraethylammonium (TEA) has been studied for its ability to induce apoptosis in HeLa cells. It is a broad potassium channel blocker and its effects on cell viability, apoptosis, and potassium current inhibition have been demonstrated through various methods including MTT assay, flow cytometry, and patch clamp technique. Comparative proteomics identified significant protein changes due to TEA treatment, suggesting its potential as an anti-cancer drug (Huang, Huang, & Huang, 2013).

Organic Cation Transporter Studies

TEA is widely used as a probe in studies involving organic cation transporters. A sensitive and specific LC-MS/MS method has been developed for determining TEA levels in rabbit plasma, which is crucial for understanding transporter mechanisms (Nirmal et al., 2011).

Historical Role in Antihypertensive Therapy

Historically, TEA played a significant role in the development of antihypertensive therapy. Its ability to act as a ganglionic blocking agent and its impact on autonomic ganglia and synaptic transmission were foundational in early hypertension research (Acheson & Cohen, 2015).

Role in Chemical and Physical Analysis

TEA's utility extends to chemical and physical analyses. It has been investigated in the context of clathrate hydrates and silicate heteronetworks, contributing to our understanding of molecular interactions in these complex systems (Wiebcke & Felsche, 2001).

Ion Channel Research

TEA is a key molecule in ion channel research, particularly potassium channels. It has been used to study the TEA block mechanism in potassium channels and to understand the interaction between potassium channels and their inhibitors (Kutluay, Roux, & Heginbotham, 2005).

Potential in Pharmacology

Beyond its role as a scientific tool, TEA is also being investigated for its pharmacological properties. Its effects on various receptors and transporters, such as the OCTN1 transporter, suggest its potential relevance in drug development and therapeutic strategies (Tamai et al., 2004).

properties

CAS RN

66-40-0

Product Name

Tetraethylammonium

Molecular Formula

C8H20N+

Molecular Weight

130.25 g/mol

IUPAC Name

tetraethylazanium

InChI

InChI=1S/C8H20N/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1

InChI Key

CBXCPBUEXACCNR-UHFFFAOYSA-N

SMILES

CC[N+](CC)(CC)CC

Canonical SMILES

CC[N+](CC)(CC)CC

melting_point

360 °C or 680 °F

Other CAS RN

66-40-0
1185-59-7
17083-85-1

Pictograms

Flammable; Corrosive; Irritant

Related CAS

56-34-8 (chloride)
68-05-3 (iodide)
71-91-0 (bromide)
77-98-5 (hydroxide)

solubility

Soluble in water.

synonyms

Bromide, Tetraethylammonium
Chloride, Tetraethylammonium
Hydroxide, Tetraethylammonium
Iodide, Tetraethylammonium
Ion, Tetraethylammonium
Tetraethylammonium
Tetraethylammonium Bromide
Tetraethylammonium Chloride
Tetraethylammonium Hydroxide
Tetraethylammonium Iodide
Tetraethylammonium Ion

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium
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Reactant of Route 3
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Tetraethylammonium

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